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molecular formula C7H11ClO B8572683 6-Heptenoyl chloride CAS No. 21430-12-6

6-Heptenoyl chloride

Cat. No. B8572683
M. Wt: 146.61 g/mol
InChI Key: OSCNKYWIVFHQMF-UHFFFAOYSA-N
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Patent
US08202911B2

Procedure details

To a solution of 6-heptenoic acid (251 μL, 1.85 mmol) in CH2Cl2 (5 mL) at rt was added oxalyl chloride (476 μL, 5.55 mmol) and DMF (1 drop). After stirring for 1 hr, the reaction mixture was concentrated under reduced pressure and put under high vacuum for 15 min. The residual yellow oil was dissolved in CH2Cl2 (3 mL) and used as a stock solution (0.62M) for the subsequent acylation reactions.
Quantity
251 μL
Type
reactant
Reaction Step One
Quantity
476 μL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH:6]=[CH2:7].C(Cl)(=O)C([Cl:13])=O>C(Cl)Cl.CN(C=O)C>[C:1]([Cl:13])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH:6]=[CH2:7]

Inputs

Step One
Name
Quantity
251 μL
Type
reactant
Smiles
C(CCCCC=C)(=O)O
Name
Quantity
476 μL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure
WAIT
Type
WAIT
Details
put under high vacuum for 15 min
Duration
15 min
DISSOLUTION
Type
DISSOLUTION
Details
The residual yellow oil was dissolved in CH2Cl2 (3 mL)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(CCCCC=C)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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